![molecular formula C19H19N3O3S B5647149 N-(2,1,3-benzothiadiazol-5-ylmethyl)-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5647149.png)
N-(2,1,3-benzothiadiazol-5-ylmethyl)-7-methoxy-N-methylchromane-3-carboxamide
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Overview
Description
This chemical compound belongs to a category of substances with complex structures involving benzothiadiazole and chromane moieties. These structural components are often studied for their various biological and chemical properties. However, direct studies specifically naming this compound are scarce, and its detailed applications or properties might be inferred from related structures and compound families.
Synthesis Analysis
Synthesis methods for related compounds often involve multistep chemical reactions, including condensation, cyclization, and functional group transformations. These processes may involve catalysts like palladium (Pd(II)) for C-H activation and functionalization, as seen in the study of 4-amino-2,1,3-benzothiadiazole as a directing group for arylation and oxygenation of carboxamides (Reddy et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography, demonstrating complex interactions like hydrogen bonding and π-π interactions which contribute to the stability and physical properties of the molecules. For instance, studies on similar compounds reveal detailed crystal and molecular structure information, highlighting the significance of intermolecular interactions (Inkaya et al., 2012).
Chemical Reactions and Properties
Compounds with benzothiadiazole and chromane structures can undergo various chemical reactions, including N-arylation, acetoxylation, and alkoxylation, largely influenced by the nature of substituents and catalytic conditions. The reactivity can be attributed to the presence of electron-donating or withdrawing groups that facilitate or hinder the approach of reagents to the reactive centers (Reddy et al., 2016).
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-7-methoxy-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-22(10-12-3-6-16-17(7-12)21-26-20-16)19(23)14-8-13-4-5-15(24-2)9-18(13)25-11-14/h3-7,9,14H,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORWQRILRXLOCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=NSN=C2C=C1)C(=O)C3CC4=C(C=C(C=C4)OC)OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-5-ylmethyl)-7-methoxy-N-methylchromane-3-carboxamide |
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